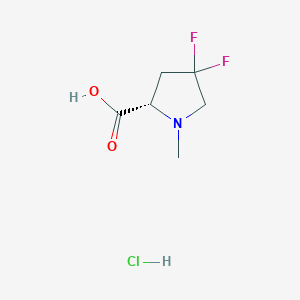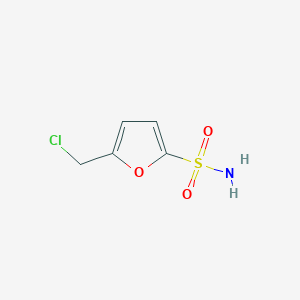![molecular formula C17H14O4 B12874396 1-[6-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one CAS No. 15824-26-7](/img/structure/B12874396.png)
1-[6-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-hydroxy-2-(4-hydroxyphenyl)benzofuran-3-yl)propan-1-one is an organic compound belonging to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system substituted with hydroxyphenyl and propanone groups. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-hydroxy-2-(4-hydroxyphenyl)benzofuran-3-yl)propan-1-one can be achieved through various synthetic routes. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions. This one-pot etherification and dehydrative cyclization process is often employed to form the benzofuran ring system . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be used for the cyclization of aryl acetylenes .
Industrial Production Methods: Industrial production of this compound may involve scale-up synthesis techniques. For instance, the cyclization of o-hydroxyacetophenones in the presence of acetic anhydride, sodium acetate, and acetic acid can be scaled up to produce larger quantities of the compound . The reaction conditions and purification steps are optimized to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(6-hydroxy-2-(4-hydroxyphenyl)benzofuran-3-yl)propan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The hydroxyl groups present in the compound make it susceptible to oxidation reactions, leading to the formation of quinones or other oxidized products . Reduction reactions can target the carbonyl group, converting it to an alcohol . Substitution reactions can occur at the benzofuran ring or the phenyl ring, depending on the reagents and conditions used .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions . Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions . Substitution reactions may involve halogenating agents, nucleophiles, or electrophiles, depending on the desired product .
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted benzofuran compounds. The specific products depend on the reaction conditions and the reagents used .
Wissenschaftliche Forschungsanwendungen
In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology and medicine, benzofuran derivatives, including this compound, have shown promise as antimicrobial, antioxidant, and anticancer agents . The compound’s ability to interact with biological targets makes it a valuable candidate for drug development and therapeutic applications .
Wirkmechanismus
The mechanism of action of 1-(6-hydroxy-2-(4-hydroxyphenyl)benzofuran-3-yl)propan-1-one involves its interaction with molecular targets and pathways in biological systems. The compound’s hydroxyl groups can participate in hydrogen bonding and electron transfer reactions, contributing to its biological activity . For example, the compound may exert antioxidant effects by scavenging reactive oxygen species and preventing oxidative damage to cells . Additionally, its interaction with enzymes and receptors can modulate various cellular processes, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 1-(6-hydroxy-2-(4-hydroxyphenyl)benzofuran-3-yl)propan-1-one include other benzofuran derivatives with hydroxyphenyl and propanone groups. Examples include 5-(6-hydroxy-2-(4-hydroxyphenyl)benzofuran-3-yl)benzene-1,3-diol, (E)-2-(4-hydroxyphenyl)-4-(4-hydroxystyryl)benzofuran-6-ol, and (E)-5-(6-hydroxy-4-(4-hydroxystyryl)benzofuran-3-yl)benzene-1,3-diol .
Uniqueness: The uniqueness of 1-(6-hydroxy-2-(4-hydroxyphenyl)benzofuran-3-yl)propan-1-one lies in its specific substitution pattern and the presence of both hydroxyphenyl and propanone groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
15824-26-7 |
|---|---|
Molekularformel |
C17H14O4 |
Molekulargewicht |
282.29 g/mol |
IUPAC-Name |
1-[6-hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one |
InChI |
InChI=1S/C17H14O4/c1-2-14(20)16-13-8-7-12(19)9-15(13)21-17(16)10-3-5-11(18)6-4-10/h3-9,18-19H,2H2,1H3 |
InChI-Schlüssel |
GZSBOLACTADZOH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=C(OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



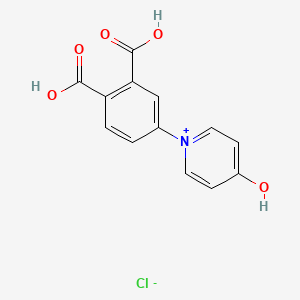
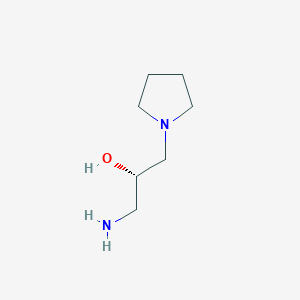
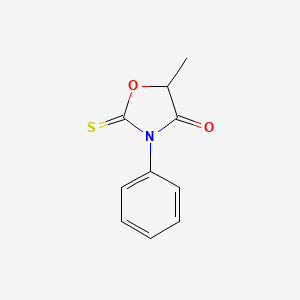
![2-(Difluoromethyl)benzo[d]oxazole-7-carboxamide](/img/structure/B12874341.png)
![3-Isopropyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12874347.png)
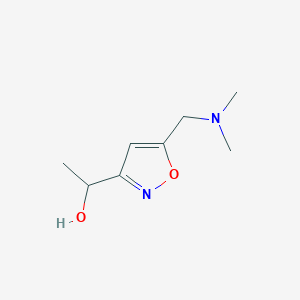
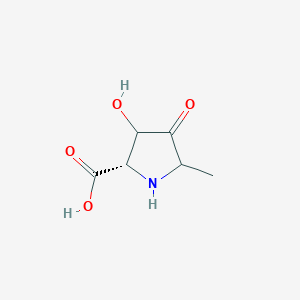
![5-Hydroxy-4-{4-[(piperidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12874368.png)
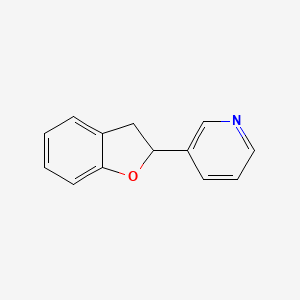
![Pyrrolo[2,1-d][1,2,3,5]tetrazine](/img/structure/B12874388.png)
